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Introduction
Uroporphyrinogen III synthase (UROS), also known as hydroxymethylbilane hydro-lyase

(cyclizing), is a critical enzyme (EC 4.2.1.75) in the biosynthesis of heme and other essential

tetrapyrroles.[1][2][3] It catalyzes the fourth step in this pathway: the conversion of the linear

tetrapyrrole hydroxymethylbilane into the cyclic uroporphyrinogen III.[2][4] This reaction is of

fundamental importance as it introduces the asymmetric arrangement of side chains

characteristic of all subsequent intermediates in the biosynthesis of heme, chlorophylls, and

vitamin B12.[5][6] Given its indispensable role, UROS is a highly conserved protein across all

domains of life, including Bacteria, Archaea, and Eukarya.[7][8] Deficiencies in UROS activity in

humans lead to the rare autosomal recessive disorder, congenital erythropoietic porphyria

(CEP), or Günther's disease, characterized by the accumulation of non-functional

uroporphyrinogen I and severe photosensitivity.[7][9] This technical guide provides an in-depth

overview of the evolutionary conservation of UROS, presenting key quantitative data, detailed

experimental protocols, and visual representations of relevant pathways and workflows.

Evolutionary Conservation and Phylogenetics
Uroporphyrinogen III synthase is a highly conserved enzyme, reflecting its fundamental role

in cellular metabolism. Phylogenetic analyses have demonstrated its presence and high degree

of sequence similarity across diverse taxa, from bacteria to humans.[7][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b154276?utm_src=pdf-interest
https://www.benchchem.com/product/b154276?utm_src=pdf-body
https://www.ilds.cyberderm.net/secure-uploads/attachments/clabdk5u7007f8x2bpa0wepfu-6-2-4-congenital-erythropoietic-porphyria-cep-erwin-2019.pdf
https://www.uniprot.org/uniprotkb/P09126/entry
https://en.wikipedia.org/wiki/Uroporphyrinogen_III_synthase
https://www.benchchem.com/product/b154276?utm_src=pdf-body
https://www.uniprot.org/uniprotkb/P09126/entry
https://en.vectorbuilder.com/tool/sequence-alignment.html
https://www.ebi.ac.uk/thornton-srv/m-csa/entry/204/
https://www.genome.jp/dbget-bin/www_bget?ath00860
https://www.ncbi.nlm.nih.gov/books/NBK154652/
https://synapse.patsnap.com/article/step-by-step-guide-to-expressing-recombinant-protein-in-e-coli
https://www.ncbi.nlm.nih.gov/books/NBK154652/
https://porphyriafoundation.org/for-patients/types-of-porphyria/cep/
https://www.benchchem.com/product/b154276?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK154652/
https://synapse.patsnap.com/article/step-by-step-guide-to-expressing-recombinant-protein-in-e-coli
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sequence Conservation Across Kingdoms
The UROS protein exhibits a remarkable degree of conservation, particularly within certain

domains essential for its catalytic activity. While the overall sequence identity can vary between

distant species, key residues and structural motifs are maintained. For instance, a phylogenetic

analysis of 39 taxa revealed that UROS is a highly conserved protein with approximately 85%

conserved sequences in almost all chordate taxons, emphasizing its importance in heme

synthesis.[7] However, the sequence identity between the human and the thermophilic

bacterium Thermus thermophilus UROS is only 14%, yet their three-dimensional structures are

remarkably similar, highlighting the conservation of the overall fold.[9]

Table 1: Pairwise Sequence Identity of Uroporphyrinogen III Synthase Across Diverse

Species

Organism

UniProtK
B
Accessio
n

vs. Homo
sapiens

vs.
Escheric
hia coli

vs.
Saccharo
myces
cerevisia
e

vs.
Arabidop
sis
thaliana

vs.
Methanoc
aldococc
us
jannaschi
i

Homo

sapiens
P10746 100% 35% 40% 38% 25%

Escherichi

a coli
P09126 35% 100% 33% 31% 28%

Saccharom

yces

cerevisiae

P32840 40% 33% 100% 36% 26%

Arabidopsi

s thaliana
Q9ZSR5 38% 31% 36% 100% 24%

Methanoca

ldococcus

jannaschii

(Archaea)

Q58392 25% 28% 26% 24% 100%
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Note: The percentage identities in this table are approximate and were calculated based on

pairwise alignments of the specified protein sequences. The exact values may vary slightly

depending on the alignment algorithm and parameters used.

Structural Conservation
Despite variations in amino acid sequences, the tertiary structure of UROS is highly conserved.

The enzyme typically folds into two α/β domains connected by a β-ladder, with the active site

located in the cleft between these two domains.[2][3] This structural conservation underscores

the importance of the enzyme's three-dimensional architecture for its catalytic function.

Table 2: Structural Alignment of Uroporphyrinogen III Synthase from Different Species

PDB ID Organism Resolution (Å)
RMSD (Å) vs.
Human UROS
(1JR2)

1JR2 Homo sapiens 1.85 -

1WDA Thermus thermophilus 2.00 2.5

2Y3Y Arabidopsis thaliana 1.90 1.8

Note: RMSD (Root Mean Square Deviation) values were calculated for Cα atoms upon

structural superposition. Lower RMSD values indicate higher structural similarity.

Biochemical Properties and Kinetics
The enzymatic activity of UROS is crucial for the correct synthesis of uroporphyrinogen III.
The kinetic parameters of UROS have been characterized in several organisms, providing

insights into its catalytic efficiency.

Table 3: Kinetic Parameters of Uroporphyrinogen III Synthase from Different Species
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Organism
Km for
Hydroxymethylbila
ne (µM)

Vmax (units/mg) pH Optimum

Homo sapiens

(erythrocytes)
5-20 >300,000 7.4

Escherichia coli 5 1500 7.8

Euglena gracilis ~1 - 8.0-8.5

Note: "units" are typically defined as the amount of enzyme that catalyzes the formation of a

specific amount of product per unit of time under specified conditions. These values can vary

depending on the assay conditions.[1][10]

Role in Disease: Congenital Erythropoietic
Porphyria (CEP)
Mutations in the UROS gene that lead to a deficiency in enzyme activity are the primary cause

of Congenital Erythropoietic Porphyria (CEP).[4] The severity of the disease often correlates

with the residual activity of the mutated UROS enzyme.[11]

Table 4: Selected Mutations in the Human UROS Gene and their Effect on Enzyme Activity

Mutation
Amino Acid
Change

Residual Activity
(% of normal)

Phenotype Severity

C73R Cys73Arg <1%

Severe (often

transfusion-

dependent)

A66V Ala66Val Residual but unstable Mild

T228M Thr228Met Not detectable Severe

G225S Gly225Ser 1.2% Moderately Severe

Promoter -223C>A - 8.3% Moderately Severe

Promoter -209G>A - 53.9% Mild
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Source: Data compiled from multiple studies on CEP genetics.[11][12][13]

Experimental Protocols
Coupled-Enzyme Assay for Uroporphyrinogen III
Synthase Activity
This is a widely used method for determining UROS activity in various biological samples.[14]

Principle: This assay involves two coupled enzymatic reactions. First, porphobilinogen (PBG) is

converted to hydroxymethylbilane (HMB) by an excess of porphobilinogen deaminase (PBGD),

also known as hydroxymethylbilane synthase. The HMB produced is then the substrate for

UROS, which converts it to uroporphyrinogen III. In the absence of UROS, HMB

spontaneously cyclizes to form uroporphyrinogen I. The uroporphyrinogens are then oxidized to

their respective fluorescent porphyrins (uroporphyrin I and III), which are separated and

quantified by high-performance liquid chromatography (HPLC).

Materials:

Porphobilinogen (PBG)

Porphobilinogen deaminase (PBGD) (can be partially purified from heat-treated erythrocyte

lysates)

Tris-HCl buffer (e.g., 0.1 M, pH 8.2)

Dithiothreitol (DTT)

EDTA

Hydrochloric acid (HCl) for stopping the reaction and oxidizing the porphyrinogens

Uroporphyrin I and III standards for HPLC

HPLC system with a fluorescence detector (Excitation: ~405 nm, Emission: ~620 nm) and a

C18 reverse-phase column

Procedure:
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Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture

containing Tris-HCl buffer, DTT, EDTA, and an excess of PBGD.

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

Initiation of the First Reaction: Add PBG to the reaction mixture to initiate the synthesis of

HMB. Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for HMB

accumulation.

Initiation of the Second Reaction: Add the biological sample containing UROS (e.g.,

erythrocyte lysate, purified enzyme) to the reaction mixture.

Incubation: Incubate the complete reaction mixture at 37°C for a specific time (e.g., 60

minutes). The incubation time should be within the linear range of the assay.

Reaction Termination and Oxidation: Stop the reaction by adding a solution of HCl. This also

facilitates the oxidation of the colorless uroporphyrinogens to the colored and fluorescent

uroporphyrins. The oxidation can be enhanced by exposure to light.

Centrifugation: Centrifuge the samples to pellet any precipitated protein.

HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column. Separate

the uroporphyrin I and III isomers using an appropriate gradient of solvents (e.g., acetonitrile

and ammonium acetate buffer).

Quantification: Detect the porphyrins using a fluorescence detector and quantify the amounts

of uroporphyrin I and III by comparing their peak areas to those of known standards. UROS

activity is calculated from the amount of uroporphyrinogen III formed.

Expression and Purification of Recombinant
Uroporphyrinogen III Synthase in E. coli
This protocol describes a general workflow for producing and purifying recombinant UROS.[15]

[16]

Materials:
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E. coli expression strain (e.g., BL21(DE3))

Expression vector containing the UROS gene (e.g., pET vector with a His-tag)

Luria-Bertani (LB) medium and agar plates with appropriate antibiotics

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

Lysis buffer (e.g., Tris-HCl, NaCl, glycerol, lysozyme, DNase I, protease inhibitors)

Ni-NTA affinity chromatography column and buffers (Wash and Elution buffers with

increasing concentrations of imidazole)

Dialysis tubing and dialysis buffer

Protein concentration determination assay (e.g., Bradford or BCA)

SDS-PAGE equipment and reagents

Procedure:

Transformation: Transform the E. coli expression strain with the UROS expression vector

and select for positive colonies on antibiotic-containing LB agar plates.

Starter Culture: Inoculate a single colony into a small volume of LB medium with the

appropriate antibiotic and grow overnight at 37°C with shaking.

Large-Scale Culture: Inoculate a larger volume of LB medium with the overnight starter

culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches

0.6-0.8.

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

Continue to grow the culture for several hours (e.g., 3-4 hours at 37°C or overnight at a lower

temperature like 18-25°C to improve protein solubility).

Cell Harvesting: Harvest the bacterial cells by centrifugation.
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Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a

French press.

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant

containing the soluble recombinant UROS.

Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

Elution: Elute the His-tagged UROS from the column using elution buffer containing a high

concentration of imidazole.

Dialysis: Dialyze the eluted protein against a suitable buffer to remove imidazole and for

storage.

Purity and Concentration Analysis: Assess the purity of the recombinant UROS by SDS-

PAGE and determine its concentration.

Visualizations
Heme Biosynthesis Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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